molecular formula C4H8OS B1296748 Tetrahydro-thiophen-3-OL CAS No. 3334-05-2

Tetrahydro-thiophen-3-OL

Cat. No.: B1296748
CAS No.: 3334-05-2
M. Wt: 104.17 g/mol
InChI Key: BJYXNFYVCZIXQC-UHFFFAOYSA-N
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Description

Tetrahydro-thiophen-3-OL is an organosulfur compound with the molecular formula C4H8OS. It is a five-membered ring structure containing a sulfur atom and a hydroxyl group at the third position. This compound is a derivative of thiophene, which is a sulfur-containing heterocycle. This compound is known for its applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

Target of Action

Tetrahydro-thiophen-3-OL is a key intermediate in the synthesis of penem-based antibiotics . These antibiotics target bacterial cell wall synthesis, specifically the transpeptidase enzymes that cross-link peptidoglycan chains, which are critical for bacterial cell wall integrity .

Mode of Action

It is known that the compound is involved in the synthesis of penem-based antibiotics, which inhibit the transpeptidase enzymes responsible for cross-linking the peptidoglycan chains in the bacterial cell wall . This inhibition leads to a weakened cell wall and eventually bacterial cell death.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial cell wall synthesis. By inhibiting the transpeptidase enzymes, the cross-linking of peptidoglycan chains is disrupted, leading to a weakened bacterial cell wall . The downstream effects of this include bacterial cell lysis and death.

Pharmacokinetics

As a key intermediate in the synthesis of penem-based antibiotics, its adme (absorption, distribution, metabolism, and excretion) properties would be largely determined by the final antibiotic compound .

Result of Action

The primary result of the action of this compound is the synthesis of penem-based antibiotics, which have potent antibacterial activity. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .

Action Environment

The action of this compound, as a key intermediate in the synthesis of penem-based antibiotics, would be influenced by various environmental factors. These could include the conditions under which the synthesis reactions occur, such as temperature, pH, and the presence of other reactants or catalysts . .

Biochemical Analysis

Biochemical Properties

Tetrahydro-thiophen-3-OL plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a ligand in coordination chemistry, forming complexes with metals such as gold . Additionally, this compound can undergo oxidation to form sulfolane, a polar solvent . The interactions of this compound with enzymes and proteins are crucial for its biochemical activity, influencing various metabolic pathways and cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can interact with cell membrane receptors, leading to changes in intracellular signaling cascades . These interactions can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and affecting metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed in animal studies, indicating that the dosage of this compound must be carefully controlled to avoid toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . The metabolic pathways involving this compound are essential for its biochemical activity and impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . This compound can be transported across cell membranes and distributed to various tissues, influencing its biochemical activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes, influencing its interactions with enzymes, proteins, and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro-thiophen-3-OL can be synthesized through several methods. One common approach involves the reduction of tetrahydrothiophene-3-one using borane-tetrahydrofuran (THF)

Biological Activity

Tetrahydro-thiophen-3-OL, a derivative of thiophene, is recognized for its significant biological activities, particularly in the context of antibiotic synthesis and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfur-containing heterocyclic structure. It serves as a crucial intermediate in the synthesis of penem-based antibiotics, which are effective against various bacterial infections. The compound's ability to interact with enzymes and proteins makes it a valuable component in biochemical reactions.

Target of Action:
this compound primarily acts as an intermediate in the synthesis of penem antibiotics. These antibiotics inhibit transpeptidase enzymes, essential for cross-linking peptidoglycan chains in bacterial cell walls, leading to cell lysis and death.

Biochemical Pathways:
The compound affects bacterial cell wall synthesis by disrupting the cross-linking process. This inhibition results in weakened cell walls, making bacteria more susceptible to environmental stresses and antibiotics.

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by the final antibiotic product it contributes to. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its efficacy and safety profile.

Antibacterial Activity

This compound has been shown to exhibit potent antibacterial properties through its role in synthesizing penem antibiotics. These antibiotics have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Recent studies have suggested that thiophene derivatives, including this compound, may possess anti-inflammatory properties. For instance, compounds derived from thiophene structures have been observed to reduce inflammation markers such as TNF-α and IL-8 in cellular models .

Case Studies and Research Findings

  • Antibiotic Synthesis : Research has highlighted the effectiveness of this compound in synthesizing penem antibiotics. These antibiotics were shown to significantly reduce bacterial load in infected animal models.
  • Inflammation Reduction : In a study involving guinea pig asthma models, thiophene derivatives demonstrated a capacity to alleviate inflammatory responses when administered at specific dosages (e.g., 20 mg/kg) .
  • Cellular Interaction : Laboratory studies indicated that this compound can modulate cell signaling pathways and gene expression, affecting cellular metabolism and function positively at low doses while potentially being toxic at high doses .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects on cellular function and metabolism.
  • High Doses : Potentially toxic effects leading to cellular damage or apoptosis .

Transport and Distribution

This compound's transport within cells is mediated by specific transporters that influence its localization and accumulation in various cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic applications.

Properties

IUPAC Name

thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYXNFYVCZIXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3334-05-2
Record name 3334-05-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thiolan-3-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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